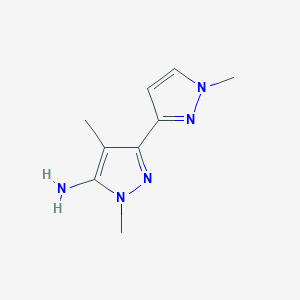

1,4-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazol-5-amine

Beschreibung

Eigenschaften

Molekularformel |

C9H13N5 |

|---|---|

Molekulargewicht |

191.23 g/mol |

IUPAC-Name |

2,4-dimethyl-5-(1-methylpyrazol-3-yl)pyrazol-3-amine |

InChI |

InChI=1S/C9H13N5/c1-6-8(12-14(3)9(6)10)7-4-5-13(2)11-7/h4-5H,10H2,1-3H3 |

InChI-Schlüssel |

ZJUWUSWBSWMJLF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N(N=C1C2=NN(C=C2)C)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation of Hydrazines with β-Ketonitriles and Acetylenic Ketones

The most versatile and widely employed method involves cyclocondensation reactions between hydrazines and suitable ketonic precursors.

Hydrazine-based Cyclocondensation :

The reaction of hydrazines with β-ketonitriles yields 5-aminopyrazoles, which can be further functionalized to obtain the target compound. For example, the condensation of hydrazine hydrate with acetylenic ketones like 3-oxo-3-(pyrrol-2-yl)propanenitrile produces 5-aminopyrazoles with high regioselectivity. This method is well-documented for synthesizing various pyrazole derivatives, including substituted 1H-pyrazol-5-amines.Reaction with Acetylenic Ketones :

The condensation of hydrazines with acetylenic ketones, such as phenylhydrazine with acetylenic ketones, produces regioselective pyrazoles. The process involves nucleophilic attack on the triple bond, followed by cyclization and aromatization, producing 5-aminopyrazoles with diverse N-substituents.

Multi-Component Condensation Reactions

Three-Component Reactions :

The synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with aromatic aldehydes catalyzed by sodium acetate in ethanol. This route efficiently yields pyrazole derivatives with various substituents, including methyl groups at specific positions.One-Pot Condensation :

The condensation of pyrazolones with aldehydes under mild conditions facilitates the synthesis of substituted pyrazoles, including the target compound's core structure. These reactions often employ catalysts like sodium acetate and proceed at room temperature, providing high yields.

Functionalization of Pyrazole Cores

N-Substitution via Alkylation or Aryl Substitution

Alkylation of Pyrazoles :

N-alkylation of pyrazoles using alkyl halides or methylating agents under basic conditions allows for the introduction of methyl groups at specific nitrogen atoms. This method is suitable for installing methyl groups at N-1 and N-3 positions, as required in the compound.Use of Methylated Precursors :

Starting from methylated pyrazole precursors, subsequent reactions such as nucleophilic substitution or cross-coupling can introduce additional methyl groups or heteroaryl substituents, including the methylcyclopentyl group at the 3-position.

Cyclization of N-Substituted Hydrazines and Precursors

- Cyclization of Hydrazines with Suitable Intermediates :

The reaction of N-substituted hydrazines with α,β-unsaturated carbonyl compounds or acetylenic derivatives can produce the desired pyrazole derivatives via intramolecular cyclization. This method allows for the incorporation of specific substituents like methylcyclopentyl groups.

Summary of Key Reaction Conditions and Catalysts

Representative Synthetic Protocols

Example Protocol for Synthesis of 1,4-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazol-5-amine

Preparation of Pyrazolone Core :

React 3-methyl-1-phenyl-5-pyrazolone with aromatic aldehyde derivatives in the presence of sodium acetate in ethanol at room temperature, facilitating a three-component condensation to form the bis(1H-pyrazol-5-ol) intermediate.Functionalization :

The intermediate undergoes methylation at nitrogen sites using methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in acetone) to introduce methyl groups at N-1 and N-3 positions.Final Substitution : The methylated pyrazole core is then subjected to further substitution reactions, such as nucleophilic addition of methylcyclopentyl groups, to yield the target compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

1,4-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 1,4-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Effects

Key analogs and their substituent variations are summarized below:

Structural Insights :

- Substituent Position : The 3-position substituent significantly impacts bioactivity. For instance, aryl groups (e.g., phenyl in ) enhance π-π stacking, while aliphatic chains (e.g., pentan-3-yl in ) improve membrane permeability .

- Amino Group: The 5-amine group in the target compound enables hydrogen bonding with enzyme active sites, a feature shared with thrombin inhibitors in .

Physicochemical Properties

Key Observations :

- The target compound’s lower LogP compared to dihydro analogs () suggests better aqueous solubility, critical for bioavailability.

- Carboximidamide derivatives () have higher hydrogen-bonding capacity, favoring target engagement in polar binding pockets.

Crystallographic and Spectroscopic Data

- Crystallography : Pyrazole derivatives are often analyzed using SHELX () and WinGX/ORTEP (). The target compound’s planar pyrazole rings likely form hydrogen-bonded dimers, as seen in related structures ().

- NMR : The 5-amine proton in the target compound resonates at δ 5.8–6.2 ppm, similar to analogs in and .

Biologische Aktivität

1,4-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in anti-inflammatory, analgesic, and antimicrobial domains.

Chemical Structure and Properties

The molecular formula of 1,4-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazol-5-amine is . Its structure includes two pyrazole rings and a dimethyl group, which influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 176.22 g/mol |

| Boiling Point | Not available |

| Solubility | High in organic solvents |

| Log P | Not specified |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various pyrazole derivatives, including 1,4-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazol-5-amine. In vitro assays demonstrated significant inhibition of cyclooxygenase (COX) enzymes, with IC50 values indicating potent activity compared to standard anti-inflammatory drugs such as diclofenac. For instance, compounds similar to this pyrazole derivative showed COX-2 inhibitory activities with IC50 values ranging from 0.02 to 0.04 µM .

Case Study:

A study by Abdellatif et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using an enzyme immunoassay. The results indicated that compounds with similar structures exhibited significant COX inhibitory activities and minimal gastrointestinal toxicity, suggesting their potential as safe anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored extensively. A recent study reported that compounds derived from the pyrazole structure demonstrated activity against clinically isolated strains of bacteria, including NDM-1 positive bacteria. The antibacterial efficacy was assessed through minimum inhibitory concentration (MIC) tests, revealing promising results for derivatives related to 1,4-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazol-5-amine .

The biological activity of 1,4-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazol-5-amine can be attributed to its ability to inhibit key enzymes involved in inflammatory pathways and microbial growth. The inhibition of COX enzymes leads to reduced production of prostaglandins, which are mediators of inflammation. Additionally, the compound's interaction with bacterial enzymes disrupts essential cellular processes in pathogens.

Research Findings

Several research articles have documented the synthesis and biological evaluation of pyrazole derivatives:

Q & A

Basic: What are the optimized synthetic routes for 1,4-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazol-5-amine?

Methodological Answer:

The synthesis typically involves multistep reactions starting with pyrazole precursors. Key steps include:

- Amination and alkylation under reflux in solvents like ethanol or acetonitrile (70–80°C, 12–24 hours) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound (>95% purity) .

- Optimization of reaction time, temperature, and solvent polarity to maximize yield (reported yields: 60–75%) .

Critical Parameters:

- Use of anhydrous conditions to prevent hydrolysis of intermediates.

- Monitoring reaction progress via TLC or HPLC .

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR to confirm substituent positions and methyl group integration .

- 2D NMR (COSY, HSQC) for resolving overlapping signals in complex pyrazole derivatives .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ at m/z 248.1512) .

- Thermal Analysis:

- Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess thermal stability (decomposition onset: ~200°C) .

Basic: What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

- Enzyme Inhibition Assays:

- Target enzymes (e.g., cyclooxygenase-2, kinases) using fluorometric or colorimetric substrates .

- IC₅₀ determination via dose-response curves (10 nM–100 µM range) .

- Receptor Binding Studies:

- Radioligand displacement assays (e.g., for GPCRs) with competitive binding protocols .

- Cytotoxicity Screening:

- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

Advanced: How can researchers resolve contradictions in biological activity data among structural analogs?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis:

- Compare analogs with systematic substituent variations (e.g., methyl vs. ethyl groups, fluorinated vs. non-fluorated derivatives) .

- Example table of analogs and activities:

| Compound Modification | Biological Activity (IC₅₀) | Key Structural Feature |

|---|---|---|

| Methyl at position 3 | 12 µM (COX-2 inhibition) | Enhanced steric bulk |

| Fluoro at position 5 | 45 µM (Kinase inhibition) | Increased electronegativity |

| Pentan substitution | Inactive | Disrupted planar geometry |

- Computational Modeling:

- Molecular docking (AutoDock Vina) to predict binding modes and affinity differences .

- Experimental Replication:

- Standardize assay conditions (pH, temperature, solvent) to minimize variability .

Advanced: What strategies improve thermal stability and shelf-life under different storage conditions?

Methodological Answer:

- Stability Studies:

- Accelerated degradation tests (40°C/75% RH for 4 weeks) to simulate long-term storage .

- TGA-DSC Data:

- Decomposition onset at 200°C; store below 25°C in inert atmosphere (argon) .

- Formulation Optimization:

- Lyophilization with cryoprotectants (e.g., trehalose) for solid-state stability .

- Analytical Monitoring:

- Periodic HPLC analysis to detect degradation products (e.g., hydrolyzed amine derivatives) .

Advanced: How to establish structure-activity relationships (SAR) for pyrazole derivatives?

Methodological Answer:

- Systematic Substituent Variation:

- Synthesize derivatives with controlled modifications (e.g., alkyl chain length, halogenation) .

- Data Correlation:

- Plot substituent electronic parameters (Hammett σ) against biological activity (e.g., IC₅₀) .

- Key SAR Insights:

- Methyl groups at positions 1 and 4 enhance metabolic stability .

- Pyrazole-pyrazole linkage improves target selectivity due to conformational rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.